![molecular formula C21H22ClF3N2O4 B11475509 ethyl N-[(2-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-{[2-(4-methoxyphenyl)ethyl]amino}alaninate](/img/structure/B11475509.png)
ethyl N-[(2-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-{[2-(4-methoxyphenyl)ethyl]amino}alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}PROPANOATE is a complex organic compound with a unique structure that includes a trifluoromethyl group, a chlorophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}PROPANOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the formamido group: This can be achieved by reacting 2-chlorophenylamine with formic acid under acidic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with the methoxyphenyl group: This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available reagents.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}PROPANOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts for substitution reactions: Palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}PROPANOATE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}PROPANOATE exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the methoxyphenyl group can contribute to its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-[(4-CHLOROPHENYL)FORMAMIDO]ACETATE: Similar in structure but lacks the trifluoromethyl group.
ETHYL 2-[(2-BROMOPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}PROPANOATE: Similar but with a bromine atom instead of chlorine.
Uniqueness
The presence of the trifluoromethyl group in ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}PROPANOATE makes it unique compared to its analogs. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H22ClF3N2O4 |
|---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
ethyl 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-[2-(4-methoxyphenyl)ethylamino]propanoate |
InChI |
InChI=1S/C21H22ClF3N2O4/c1-3-31-19(29)20(21(23,24)25,27-18(28)16-6-4-5-7-17(16)22)26-13-12-14-8-10-15(30-2)11-9-14/h4-11,26H,3,12-13H2,1-2H3,(H,27,28) |
InChI Key |
ZGOBGIDEMHHQKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NCCC1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


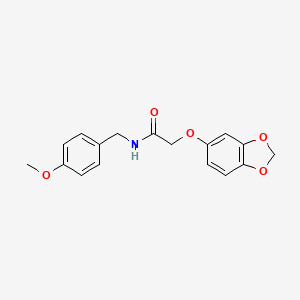
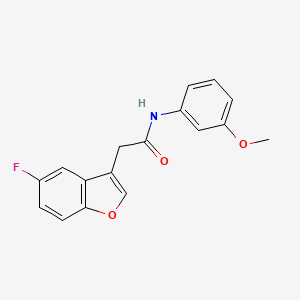

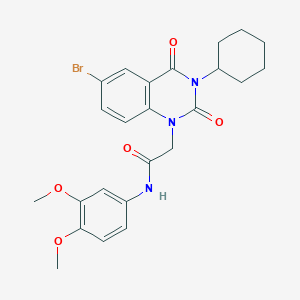
![2-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine-3,4-dicarbonitrile](/img/structure/B11475455.png)
![3-methyl-4-phenyl-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11475457.png)


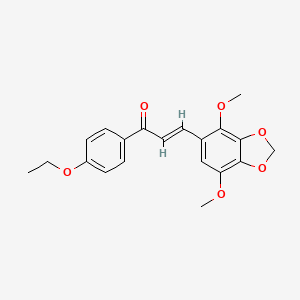
![N-{2-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]ethyl}-2-phenylacetamide](/img/structure/B11475476.png)
![1-[(2,3-Dichloropropyl)sulfonyl]decane](/img/structure/B11475497.png)
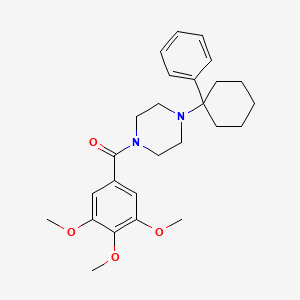
![6,6'-benzene-1,4-diylbis[4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione]](/img/structure/B11475501.png)
![N-(4-chlorophenyl)-4-(3-hydroxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11475505.png)
